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Abstract

Branaplam (LMIO70/NVS-SM1) is a small molecule that modulates the splicing of the Survival
Motor Neuron 2 (SMN2) gene, and was initially developed for the treatment of Spinal Muscular
Atrophy (SMA).[1][2][3] While it effectively increases the production of functional SMN protein,
its development was halted due to safety concerns, including peripheral neuropathy,
highlighting the critical need to understand its off-target effects.[2][4] This application note
provides a detailed protocol for utilizing RNA-sequencing (RNA-seq) to identify and
characterize the transcriptome-wide off-target effects of branaplam. The described workflow
will enable researchers to generate robust data on differential gene expression and alternative
splicing events, providing valuable insights for the development of safer splicing modulators.

Introduction

Branaplam is an orally available pyridazine derivative that modulates the splicing of SMN2 pre-
MRNA, promoting the inclusion of exon 7 and thus increasing the levels of full-length,
functional SMN protein.[5] This mechanism of action showed promise for treating SMA, a
devastating neuromuscular disorder caused by insufficient SMN protein.[3][6]

Interestingly, branaplam was also found to reduce the levels of mutant huntingtin protein,
leading to its investigation as a potential therapeutic for Huntington's disease.[4][7] However,
clinical trials for Huntington's disease were discontinued due to safety concerns, specifically the
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emergence of peripheral neuropathy.[2][8] This underscores the importance of a thorough
understanding of branaplam's off-target effects at the molecular level.

RNA-sequencing is a powerful, unbiased method for comprehensively analyzing the
transcriptome. It allows for the identification of changes in gene expression and the detection of
aberrant splicing events induced by a small molecule.[9] Studies have already indicated that
branaplam and similar splicing modulators can cause widespread, dose-dependent alterations
in the transcriptome.[10] This application note provides a detailed methodology for a
comprehensive RNA-seq study to identify these off-target effects.

Signaling Pathway and Experimental Rationale

Branaplam's primary mechanism of action involves binding to the U1 snRNP/SMN2 pre-mRNA
complex, which stabilizes the interaction and promotes the inclusion of exon 7 during splicing.
[3][11] However, its interaction with the general splicing machinery can lead to unintended
conseqguences on the splicing of other genes, resulting in off-target effects. The experimental
workflow is designed to compare the transcriptomes of cells treated with branaplam to vehicle-
treated control cells to identify these changes.

On-Target Pathway of Branaplam
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Figure 1: On-Target Pathway of Branaplam.
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Experimental Protocols

This section provides a detailed protocol for an RNA-seq experiment to identify off-target
effects of branaplam.

Cell Culture and Treatment

o Cell Line Selection: Choose a human cell line relevant to the potential off-target effects. For
neurotoxicity, a neuronal cell line such as SH-SY5Y or induced pluripotent stem cell (iPSC)-
derived neurons is recommended. Fibroblasts from SMA patients have also been used in
previous studies.[10][12]

o Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at
the time of harvest.

o Branaplam Treatment:
o Prepare a stock solution of branaplam in DMSO.

o Treat cells with a range of branaplam concentrations (e.g., 2 nM to 1000 nM) and a
vehicle control (DMSO).[13] A dose-response is crucial to identify concentration-
dependent off-target effects.

o Include at least three biological replicates for each condition.

o Incubate cells for a predetermined time (e.g., 24 hours).

RNA Extraction

o Cell Lysis: Lyse the cells directly in the culture plates using a suitable lysis buffer (e.qg.,
TRIzol or a buffer from an RNA extraction Kit).

* RNA Isolation: Isolate total RNA using a column-based RNA extraction kit (e.g., RNeasy Mini
Kit, Qiagen) or phenol-chloroform extraction followed by ethanol precipitation.

¢ DNase Treatment: Perform an on-column or in-solution DNase | treatment to remove any
contaminating genomic DNA.
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e Quality Control: Assess the quantity and quality of the extracted RNA using a
spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an
RNA Integrity Number (RIN) > 8.

RNA-Sequencing Library Preparation and Sequencing

e Poly(A) Selection or Ribosomal RNA Depletion:

o For analyzing protein-coding genes, enrich for mMRNA using oligo(dT) magnetic beads
(poly(A) selection).

o For a more comprehensive view of the transcriptome, including non-coding RNAs, deplete
ribosomal RNA (rRNA).

* RNA Fragmentation: Fragment the enriched RNA to a suitable size for sequencing.

o CDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random
primers, followed by second-strand cDNA synthesis.

» End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA, adenylate
the 3' ends, and ligate sequencing adapters.

o PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient
quantity for sequencing.

 Library Quality Control: Assess the size distribution and concentration of the final library
using a bioanalyzer and gPCR.

e Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.qg., lllumina
NovaSeq) to generate paired-end reads of at least 100 bp. Aim for a sequencing depth of at
least 30 million reads per sample.
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Figure 2: RNA-Sequencing Experimental and Analysis Workflow.
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Bioinformatics and Data Analysis

A robust bioinformatics pipeline is essential for analyzing the large datasets generated by RNA-
seq.

Raw Read Processing and Alignment

e Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

o Trimming: Remove adapter sequences and low-quality bases from the reads using tools like
Trimmomatic.

e Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a
splice-aware aligner such as STAR.

Quantification and Differential Expression Analysis

o Gene-level Quantification: Count the number of reads mapping to each gene using tools like
featureCounts or HTSeq.

» Differential Gene Expression: Identify genes that are significantly up- or down-regulated
upon branaplam treatment using packages like DESeg2 or edgeR in R.

Differential Splicing Analysis

» Splicing Event Identification: Analyze the alignment files to identify and quantify alternative
splicing events, such as exon skipping, exon inclusion, and intron retention. Tools like rMATS
or MAJIQ are suitable for this purpose.

 Differential Splicing: Compare the splicing patterns between branaplam-treated and control
samples to identify significant changes in splicing.

Pathway and Gene Ontology (GO) Enrichment Analysis

e Functional Annotation: Perform pathway and GO enrichment analysis on the lists of
differentially expressed genes and genes with significant splicing changes to identify
biological pathways and processes affected by branaplam. Tools such as GSEA, DAVID, or
Metascape can be used for this analysis.
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Data Presentation

The quantitative results from the RNA-seq analysis should be presented in a clear and concise
manner.

Table 1: Top Differentially Expressed Genes Following Branaplam Treatment

Gene Symbol log2(Fold Change) p-value Adjusted p-value
GENE_A 2.5 1.2e-8 3.4e-7
GENE_B -1.8 5.6e-7 9.1e-6
GENE_C 3.1 8.9e-10 1.5e-8

Table 2: Significant Alternative Splicing Events Induced by Branaplam

Change in
Splicing Event  Percent Adjusted p-
Gene Symbol . p-value
Type Spliced In value
(PSI)
GENE_X Skipped Exon -0.25 3.4e-6 7.8e-5
GENE_Y Retained Intron 0.15 9.1e-5 1.2e-3
GENE_Z Included Exon 0.30 2.5e-7 5.6e-6

Table 3: Enriched Pathways and Gene Ontology Terms for Off-Target Genes
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Pathway/GO Term Number of Genes p-value Adjusted p-value

Axon guidance 15 1.8e-5 4.5e-4

Cell cycle 22 3.2e-7 6.1e-6

RNA metabolism 18 5.6e-6 9.8e-5
Conclusion

The protocols outlined in this application note provide a comprehensive framework for using
RNA-sequencing to identify and characterize the off-target effects of branaplam. By employing
a rigorous experimental design and a robust bioinformatics pipeline, researchers can generate
high-quality data on changes in gene expression and alternative splicing. This information is
crucial for understanding the molecular mechanisms underlying the observed toxicity of
branaplam and for guiding the development of safer and more specific splicing modulators for
the treatment of genetic diseases. The insights gained from such studies will be invaluable for
the broader field of RNA-targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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